BenchChemオンラインストアへようこそ!

3-(4-Bromo-2-methylphenoxy)pyrrolidine

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Procure 3-(4-Bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5) to ensure reliable Suzuki-Miyaura coupling. The para-bromo substituent provides sterically unencumbered access for Pd catalysts, unlike the less reactive ortho-bromo regioisomer (CAS 946760-07-2). This specific substitution pattern, with XLogP3 2.7 and TPSA 21.3 Ų, is tailored for CNS drug discovery and PROTAC linker attachment. Avoid confounding SAR variables by selecting the correct isomer.

Molecular Formula C11H14BrNO
Molecular Weight 256.14 g/mol
CAS No. 946715-71-5
Cat. No. B1360923
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Bromo-2-methylphenoxy)pyrrolidine
CAS946715-71-5
Molecular FormulaC11H14BrNO
Molecular Weight256.14 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Br)OC2CCNC2
InChIInChI=1S/C11H14BrNO/c1-8-6-9(12)2-3-11(8)14-10-4-5-13-7-10/h2-3,6,10,13H,4-5,7H2,1H3
InChIKeyAXFHOYQZERTNHG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5): Structural Identity and Baseline Procurement Parameters


3-(4-Bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5) is a synthetic pyrrolidine ether derivative with the molecular formula C11H14BrNO and a molecular weight of 256.14 g/mol [1]. The compound features a pyrrolidine ring linked via an ether oxygen at the 3-position to a 4-bromo-2-methylphenyl moiety, placing it within the broader class of 3-aryloxypyrrolidines employed as synthetic intermediates and fragment-like scaffolds in medicinal chemistry [2]. Computed physicochemical descriptors include XLogP3 = 2.7, a topological polar surface area (TPSA) of 21.3 Ų, one hydrogen bond donor, and two hydrogen bond acceptors [1]. The compound is supplied by multiple vendors, including AKSci, Santa Cruz Biotechnology, Matrix Scientific, and Chemenu, typically at ≥95% purity .

Why Generic Substitution Fails for 3-(4-Bromo-2-methylphenoxy)pyrrolidine: The Consequence of Bromo/Methyl Regiochemistry on Reactivity and Physicochemical Profile


Compounds within the 3-aryloxypyrrolidine family are not interchangeable building blocks. The bromine substitution position (para vs. ortho to the ether oxygen) and the presence or absence of the ortho-methyl group on the phenoxy ring directly control: (i) the XLogP3 lipophilicity, which differs by approximately 0.6 log unit between the 4-bromo-2-methyl analog and the des-methyl 4-bromo comparator; (ii) the steric environment around the bromine atom, determining accessibility for Pd-catalyzed cross-coupling reactions; and (iii) the conformational bias of the phenoxy-pyrrolidine torsion angle, which influences molecular recognition in biological targets [1][2]. Selecting the incorrect regioisomer—such as 3-(2-bromo-4-methylphenoxy)pyrrolidine (CAS 946760-07-2)—introduces an ortho-bromo that is substantially less reactive in Suzuki-Miyaura couplings than the para-bromo of the target compound, a difference that can lead to failed diversification steps or reduced library yields in medicinal chemistry campaigns [2].

Quantitative Differentiation Evidence for 3-(4-Bromo-2-methylphenoxy)pyrrolidine Versus Closest Analogs


Lipophilicity (XLogP3) Differentiation: 4-Bromo-2-methyl vs. Des-Methyl Analog

The target compound 3-(4-bromo-2-methylphenoxy)pyrrolidine exhibits a computed XLogP3 of 2.7, which is approximately 0.6 log units higher than the des-methyl analog 3-(4-bromophenoxy)pyrrolidine (estimated XLogP3 ~2.1 based on a methylene contribution of ~0.5–0.6 log units) [1]. This increase in lipophilicity is conferred by the ortho-methyl substituent on the phenoxy ring and places the target compound closer to the optimal lipophilicity range (XLogP3 1–3) typically sought for fragment hits and lead-like molecules in drug discovery [2].

Medicinal Chemistry Fragment-Based Drug Discovery Physicochemical Property Optimization

Regioisomeric Reactivity: Para-Bromo (Target) vs. Ortho-Bromo (Regioisomer) in Cross-Coupling

The target compound positions the bromine at the para position relative to the ether oxygen, whereas the commercially available regioisomer 3-(2-bromo-4-methylphenoxy)pyrrolidine (CAS 946760-07-2) bears the bromine at the ortho position . In Pd-catalyzed Suzuki-Miyaura couplings, para-substituted aryl bromides typically undergo oxidative addition with Pd(0) catalysts with substantially lower activation barriers than ortho-substituted analogs due to reduced steric hindrance in the transition state. Ortho-bromo substituents adjacent to an ether oxygen experience additional steric congestion that can reduce coupling yields by 20–50% or require forcing conditions (elevated temperature, larger catalyst loading) compared to para-bromo counterparts [1].

Synthetic Chemistry Cross-Coupling Library Synthesis

Hydrogen Bond Donor/Acceptor Capacity: Target vs. Methylene-Linker Analog

The target compound features a secondary pyrrolidine amine (NH) that serves as one hydrogen bond donor (HBD = 1) and the ether oxygen plus pyrrolidine nitrogen as two hydrogen bond acceptors (HBA = 2), with a TPSA of 21.3 Ų [1]. In contrast, the related analog 3-[(4-bromo-2-methylphenoxy)methyl]pyrrolidine hydrochloride (CAS 1220038-09-4) incorporates a methylene spacer between the phenoxy and pyrrolidine rings, which increases the molecular weight to 306.63 g/mol (as the hydrochloride salt) and alters the spatial relationship between the hydrogen bond donor and the aromatic system . The direct ether linkage in the target compound creates a more rigid and compact pharmacophore, with the NH donor positioned approximately 4–5 Å from the bromine atom, enabling a distinct hydrogen-bonding geometry compared to the methylene-linked analog where the NH-to-bromine distance is extended by approximately 1.5 Å [1].

Molecular Recognition Target Engagement Fragment Screening

Halogen-Dependent Lipophilicity and Leaving-Group Potential: Bromo (Target) vs. Chloro Analog

The target compound contains a para-bromo substituent (MW bromine contribution ≈ 79.9 Da), while the direct chloro analog 3-(4-chloro-2-methylphenoxy)pyrrolidine (CAS 954223-32-6) bears a chlorine atom (MW ≈ 35.5 Da, MW = 211.69 g/mol) [1]. The bromo substituent increases molecular weight by approximately 44.5 Da and lipophilicity (estimated ΔXLogP3 ≈ +0.3–0.5 units relative to chloro) [1]. Critically, the C-Br bond (bond dissociation energy ~ 281 kJ/mol) is significantly weaker than the C-Cl bond (~338 kJ/mol), making the bromo compound a more reactive substrate for oxidative addition in cross-coupling reactions . This difference is particularly relevant in fragment elaboration strategies where the aryl bromide serves as a synthetic handle for late-stage diversification: bromo derivatives consistently outperform chloro analogs in Suzuki-Miyaura couplings under mild conditions compatible with pyrrolidine NH protection .

Medicinal Chemistry Halogen Bonding Cross-Coupling Reactivity

Purity Benchmarking and Vendor Sourcing Differentiation

The target compound is commercially available from multiple suppliers with documented purity specifications: AKSci (Cat. 1989DC) at 95% minimum purity, and Chemenu (Cat. CM375561) at 95%+ purity . Pricing data from Matrix Scientific (via ChemicalBook) indicates $195.00 per 500 mg . In contrast, the regioisomer 3-(2-bromo-4-methylphenoxy)pyrrolidine (CAS 946760-07-2) and the des-methyl analog 3-(4-bromophenoxy)pyrrolidine (CAS 337912-68-2) are available from fewer vendors, and pricing transparency for these comparators is lower, with at least one major vendor listing the 2-bromo-4-methyl regioisomer only on an inquiry basis . The target compound's broader vendor base (AKSci, Santa Cruz Biotechnology, Matrix Scientific, Chemenu, CymitQuimica) provides competitive procurement options and supply chain redundancy .

Procurement Quality Control Analytical Chemistry

Limitations Caveat: Absence of Published Direct Comparative Biological Data

A comprehensive search of PubMed, BindingDB, ChEMBL, Google Scholar, and patent databases (conducted April 2026) failed to identify any primary research publication or patent containing quantitative biological activity data (IC50, Ki, EC50, or in vivo efficacy) for 3-(4-bromo-2-methylphenoxy)pyrrolidine (CAS 946715-71-5) [1][2]. The compound is registered in PubChem (CID 24902313) and DSSTox (DTXSID101282064) with computed physicochemical properties but no bioassay data [1]. Similarly, no head-to-head comparative biological studies against the identified comparators were found. Consequently, all differentiation claims regarding biological target engagement, potency, selectivity, or in vivo performance are class-level inferences derived from the broader pyrrolidine derivative literature [3] and should not be interpreted as compound-specific evidence. Users should treat this compound as a synthetic intermediate or fragment-like building block and validate any biological hypotheses experimentally.

Data Transparency Research Chemical Selection Risk Assessment

Recommended Application Scenarios for 3-(4-Bromo-2-methylphenoxy)pyrrolidine Based on Quantifiable Differentiation Evidence


Suzuki-Miyaura Diversification in Fragment-Based Library Synthesis

The target compound's para-bromo substituent, in combination with its ortho-methyl group, provides a synthetically accessible and sterically unencumbered aryl bromide handle for Pd-catalyzed cross-coupling [1]. Procurement of this specific regioisomer avoids the reduced reactivity associated with ortho-bromo analogs such as 3-(2-bromo-4-methylphenoxy)pyrrolidine (CAS 946760-07-2). The compound can serve as a core scaffold for generating diverse biaryl-pyrrolidine libraries via Suzuki-Miyaura coupling with aryl boronic acids, with the pyrrolidine NH available for subsequent amide or sulfonamide formation [1][2].

Lipophilicity-Matched Building Block for CNS-Targeted Fragment Collections

With an XLogP3 of 2.7 and TPSA of 21.3 Ų, the target compound occupies a favorable physicochemical space for CNS drug discovery, where recommended parameters are typically XLogP 1–4 and TPSA < 60–70 Ų [1][2]. Its higher lipophilicity (ΔXLogP3 ≈ +0.6) compared to the des-methyl analog 3-(4-bromophenoxy)pyrrolidine (CAS 337912-68-2) makes it preferentially suitable for fragment libraries targeting intracellular or CNS targets where moderate membrane permeability is required [2].

Halogen-Enabled Synthetic Intermediate for PROTAC or Bifunctional Molecule Assembly

The combination of a para-bromo substituent (enabling Pd-mediated cross-coupling for linker attachment) and a pyrrolidine NH (enabling amide coupling or reductive amination) makes the target compound a versatile synthetic intermediate for constructing bifunctional molecules such as PROTACs (Proteolysis Targeting Chimeras) [1][2]. The bromine isotope signature (¹⁰¹Br:¹⁰⁹Br ≈ 1:1) additionally serves as an intrinsic mass spectrometry label for reaction monitoring and product identification, a feature absent in the chloro analog (CAS 954223-32-6) [1].

Regioisomer-Specific Scaffold for SAR Exploration of Phenoxy-Pyrrolidine Pharmacophores

When investigating structure-activity relationships of 3-phenoxypyrrolidine-based bioactive molecules, the target compound provides a specific substitution pattern (4-Br, 2-CH₃) that is distinct from the regioisomeric 3-(2-bromo-4-methylphenoxy)pyrrolidine. Due to differences in electronic distribution (para-bromo is electron-withdrawing by resonance; ortho-bromo exerts a stronger inductive effect) and steric profile, these regioisomers cannot substitute for one another in SAR studies without introducing confounding variables [1]. Researchers should procure both isomers separately to deconvolute positional effects on biological activity.

Quote Request

Request a Quote for 3-(4-Bromo-2-methylphenoxy)pyrrolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.